azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+)
Overview
Description
azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) is a complex organometallic compound It features a central iron ion coordinated with azido, cyclopenta-2,4-dien-1-ylidene, and methanolate ligands
Preparation Methods
The synthesis of azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) typically involves the reaction of iron salts with azido and cyclopenta-2,4-dien-1-ylidene ligands under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.
Chemical Reactions Analysis
azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.
Scientific Research Applications
azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings
Mechanism of Action
The mechanism of action of azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron center can undergo redox reactions, facilitating electron transfer processes. The azido and cyclopenta-2,4-dien-1-ylidene ligands play a crucial role in stabilizing the compound and modulating its reactivity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) include other iron-based organometallic complexes with different ligands. For example:
Iron(2+) cyclopentadienyl complexes: These compounds have cyclopentadienyl ligands instead of cyclopenta-2,4-dien-1-ylidene.
Iron(2+) carbonyl complexes: These compounds feature carbonyl ligands.
Iron(2+) phosphine complexes: These compounds have phosphine ligands. The uniqueness of azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) lies in its specific combination of ligands, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
azido(cyclopenta-2,4-dien-1-ylidene)methanolate;cyclopenta-1,3-diene;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.C5H5.Fe/c7-9-8-6(10)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,10H;1-5H;/q;-1;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANNIYPCVFIOTD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(N=[N+]=[N-])[O-])C=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FeN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746839 | |
Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-85-4 | |
Record name | Iron(2+) azido(cyclopenta-2,4-dien-1-ylidene)methanolate cyclopenta-2,4-dien-1-ide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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